1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
The compound 1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine features a piperidine core substituted with a 4-methylbenzenesulfonyl (tosyl) group at position 1 and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at position 2. This structure combines a sulfonamide group, known for enhancing metabolic stability and binding affinity, with a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups that improves resistance to enzymatic degradation. The 3-methylphenyl substituent on the oxadiazole introduces steric and electronic effects that may modulate interactions with biological targets.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-8-10-19(11-9-15)28(25,26)24-12-4-7-18(14-24)21-22-20(23-27-21)17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICPPVUJSNWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated piperidine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the piperidine ring or the oxadiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfides.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Structural Features for Comparison :
- Piperidine core : Common in CNS agents and enzyme inhibitors due to its conformational flexibility.
- Sulfonyl/sulfonamide groups : Influence solubility and target binding (e.g., protease inhibition).
- Oxadiazole ring : Enhances metabolic stability and mimics peptide bonds.
- Aromatic substituents : Modulate electronic properties and steric interactions.
Comparative Analysis :
*Estimated based on structural analogs (e.g., C₂₃H₂₄FN₃O₂ = 393.45)
Pharmacological and Physicochemical Properties
Target Compound :
- Lipophilicity (logP) : Likely moderate (~3–4) due to the methylbenzenesulfonyl and methylphenyl groups.
- Solubility : Sulfonamide may enhance aqueous solubility compared to purely aromatic analogs.
- Metabolic Stability : Oxadiazole and sulfonamide groups reduce susceptibility to hydrolysis.
- Comparison with Analogues: 4-Fluorophenyl derivatives (e.g., ): Higher electronegativity may improve binding to polar targets (e.g., kinases). GSK1292263 (): Extended aromatic system increases molecular weight (~448), possibly limiting bioavailability.
Biological Activity
1-(4-Methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound featuring a piperidine ring and a 1,2,4-oxadiazole moiety. The compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: 3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole.
CAS Number: 854479-35-9.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that synthesized oxadiazole derivatives demonstrate enhanced activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Oxadiazole Derivative A | Bacillus cereus | 20 mm |
| Oxadiazole Derivative B | Staphylococcus aureus | 18 mm |
| Oxadiazole Derivative C | Escherichia coli | 15 mm |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives with the oxadiazole moiety have been identified as potent inhibitors against thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.
Case Study:
In a study conducted by Ahsan et al., several oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The most promising compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU).
Table 2: Cytotoxicity Data of Selected Compounds
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 5d | HUH7 | 10.1 |
| Compound 5g | HCT116 | 25.4 |
| Compound 5i | MCF7 | 30.0 |
The biological activity of 1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding: It can bind to various receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
- Membrane Disruption: Some studies suggest that the compound can integrate into bacterial membranes, leading to cell lysis.
Research Findings
Recent studies have highlighted the dual antimicrobial and anticancer properties of oxadiazole derivatives:
- Antimicrobial Studies: A study demonstrated that synthesized oxadiazoles showed better activity against gram-positive bacteria compared to gram-negative species due to differences in cell wall structure.
- Cytotoxicity Assays: In vitro assays indicated that several derivatives exhibited significant cytotoxicity against liver carcinoma cells with IC50 values comparable to established chemotherapeutics.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of acylhydrazides or nitrile oxides. For example, coupling 3-methylphenyl-substituted precursors under reflux with catalysts like Pd/C (common in analogous oxadiazole syntheses) .
- Step 2 : Sulfonylation of the piperidine moiety using 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like LiH to activate the reaction .
- Step 3 : Purification via recrystallization or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Key analytical validation includes ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methylbenzenesulfonyl group), IR (C=N stretch ~1600 cm⁻¹ for oxadiazole), and EI-MS (molecular ion peak matching calculated mass) .
Q. How can researchers optimize reaction yields for critical intermediates like the 1,2,4-oxadiazole ring?
- Temperature control : Oxadiazole formation requires precise heating (70–90°C) to avoid side reactions like over-oxidation .
- Catalyst selection : Pd/C or CuI enhances coupling efficiency for aryl-substituted oxadiazoles, as shown in structurally related compounds .
- Solvent choice : DMF or acetonitrile improves solubility of aromatic precursors, while ethanol/water mixtures aid in cyclization .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- NMR spectroscopy :
- ¹H NMR : Distinct signals for sulfonyl-adjacent methyl groups (~2.3 ppm) and piperidine protons (multiplet at ~3.1–3.5 ppm).
- ¹³C NMR : Oxadiazole carbons resonate at ~165–170 ppm, while sulfonyl carbons appear at ~140 ppm .
- IR spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches .
- Mass spectrometry : Molecular ion peak (e.g., m/z ~440–450 for C₂₂H₂₃N₃O₃S) and fragment ions matching expected cleavage patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution data. For example:
- Torsion angles : Confirm spatial arrangement of the oxadiazole and piperidine rings.
- Hydrogen bonding : Identify interactions between sulfonyl oxygen and adjacent functional groups, critical for understanding solid-state packing .
Q. What strategies can mitigate challenges in bioactivity assays caused by the compound’s poor aqueous solubility?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing biological targets .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the piperidine nitrogen, enhancing hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking (e.g., AutoDock Vina): Screen against enzymes like cyclooxygenase-2 (COX-2), where the sulfonyl group may interact with Arg120/Arg513 residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on oxadiazole ring rigidity and sulfonyl group flexibility .
- ADMET prediction : Use tools like SwissADME to estimate logP (~3.5) and BBB permeability, guiding toxicity studies .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation for dehydrogenase targets) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Mutagenesis studies : Replace key residues (e.g., Tyr355 in COX-2) to test if sulfonyl-oxadiazole interactions are critical for activity .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Case example : If the compound shows potent COX-2 inhibition in vitro (IC₅₀ = 50 nM) but fails in murine inflammation models:
- Hypothesis 1 : Poor pharmacokinetics (rapid hepatic metabolism of the oxadiazole ring).
- Validation : LC-MS/MS plasma profiling to detect metabolites; modify the oxadiazole with electron-withdrawing groups to slow degradation .
- Hypothesis 2 : Off-target effects in vivo (e.g., interaction with serum albumin).
- Validation : Competitive binding assays using fluorescent probes .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Pd/C, DMF, 80°C, 6 hr | 65–70 | 90% |
| Sulfonylation | LiH, DMF, rt, 4 hr | 75–80 | 95% |
| Purification | Ethyl acetate/hexane (3:7) | 85 | >99% |
| Adapted from |
Q. Table 2. Spectral Data for Structural Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.3 (s, 3H, CH₃), 3.2–3.5 (m, 4H, piperidine), 7.2–7.8 (m, 7H, aryl) |
| IR | 1605 cm⁻¹ (C=N), 1170 cm⁻¹ (S=O) |
| EI-MS | m/z 447 [M+H]⁺ |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
